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molecular formula C18H17NO4 B8469423 (S)-1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

(S)-1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No. B8469423
M. Wt: 311.3 g/mol
InChI Key: SUWSCDKXOAADST-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04461896

Procedure details

(±)-1,2,3,4-Tetrahydro-1-phenylmethoxycarbonyl-2-quinolinecarboxylic acid (243 g) was dissolved with warming in 2-propanol (1170 ml) and this solution was treated with (S)(-)-α-methylbenzylamine (100 ml). After stirring overnight, the solid product was filtered and dried to constant weight at 60°; yield 160 g, m.p. 135°-148°, [α]D20 -25.6° (c 1, methanol). This crystalline salt was recrystallized from 2-propanol (1400 ml) and washed with ether (400 ml); yield 108 g, m.p. 155°-159°, [α]D20 -50.0° (c 1, methanol). This product was again recrystallized from 2-propanol (1100 ml) and washed with ether (500 ml); yield 84 g, m.p. 159°-160°, [α]D20 -54.9° (c 1, methanol). This salt was added to a mixture of ethyl acetate (500 ml) and 5% aqueous potassium hydrogen sulfate (1000 ml) and stirred for one hour. The layers were separated and the aqueous layer extracted with additional ethyl acetate (250 ml). The organic phase and extract were combined and washed with water (500 ml), dried over magnesium sulfate and activated charcoal, and concentrated to an oily residue which rapidly crystallized to yield (S)(-)-1,2,3,4-tetrahydro-1-phenylmethoxycarbonyl-2-quinolinecarboxylic acid, 57 g, m.p. 75°-79°, [α]D20-82.9° (c 1, methanol). This product was dissolved in methanol (400 ml) and hydrogenated over 5% Pd on carbon (2.0 g) at 40 psi for three hours. The catalyst was filtered and the filtrate concentrated under reduced pressure to an oily residue. Addition of concentrated hydrochloric acid (30 ml) to the residue gave (S)(-)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid hydrochloride; yield 23.6 g, m.p. 172°-176°, [α]D20 -17° (c 1, 0.5 N HCl).
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1170 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][O:8][C:9]([N:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:14][CH2:13][CH:12]2[C:21]([OH:23])=[O:22])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[C@H](N)C1C=CC=CC=1>CC(O)C>[C:1]1([CH2:7][O:8][C:9]([N:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:14][CH2:13][C@H:12]2[C:21]([OH:23])=[O:22])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
243 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC(=O)N1C(CCC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C[C@@H](C1=CC=CC=C1)N
Step Three
Name
Quantity
1170 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid product was filtered
CUSTOM
Type
CUSTOM
Details
dried to constant weight at 60°
CUSTOM
Type
CUSTOM
Details
This crystalline salt was recrystallized from 2-propanol (1400 ml)
WASH
Type
WASH
Details
washed with ether (400 ml)
CUSTOM
Type
CUSTOM
Details
This product was again recrystallized from 2-propanol (1100 ml)
WASH
Type
WASH
Details
washed with ether (500 ml)
ADDITION
Type
ADDITION
Details
This salt was added to a mixture of ethyl acetate (500 ml) and 5% aqueous potassium hydrogen sulfate (1000 ml)
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with additional ethyl acetate (250 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic phase and extract
WASH
Type
WASH
Details
washed with water (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate and activated charcoal
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oily residue which
CUSTOM
Type
CUSTOM
Details
rapidly crystallized

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)N1[C@@H](CCC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04461896

Procedure details

(±)-1,2,3,4-Tetrahydro-1-phenylmethoxycarbonyl-2-quinolinecarboxylic acid (243 g) was dissolved with warming in 2-propanol (1170 ml) and this solution was treated with (S)(-)-α-methylbenzylamine (100 ml). After stirring overnight, the solid product was filtered and dried to constant weight at 60°; yield 160 g, m.p. 135°-148°, [α]D20 -25.6° (c 1, methanol). This crystalline salt was recrystallized from 2-propanol (1400 ml) and washed with ether (400 ml); yield 108 g, m.p. 155°-159°, [α]D20 -50.0° (c 1, methanol). This product was again recrystallized from 2-propanol (1100 ml) and washed with ether (500 ml); yield 84 g, m.p. 159°-160°, [α]D20 -54.9° (c 1, methanol). This salt was added to a mixture of ethyl acetate (500 ml) and 5% aqueous potassium hydrogen sulfate (1000 ml) and stirred for one hour. The layers were separated and the aqueous layer extracted with additional ethyl acetate (250 ml). The organic phase and extract were combined and washed with water (500 ml), dried over magnesium sulfate and activated charcoal, and concentrated to an oily residue which rapidly crystallized to yield (S)(-)-1,2,3,4-tetrahydro-1-phenylmethoxycarbonyl-2-quinolinecarboxylic acid, 57 g, m.p. 75°-79°, [α]D20-82.9° (c 1, methanol). This product was dissolved in methanol (400 ml) and hydrogenated over 5% Pd on carbon (2.0 g) at 40 psi for three hours. The catalyst was filtered and the filtrate concentrated under reduced pressure to an oily residue. Addition of concentrated hydrochloric acid (30 ml) to the residue gave (S)(-)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid hydrochloride; yield 23.6 g, m.p. 172°-176°, [α]D20 -17° (c 1, 0.5 N HCl).
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1170 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][O:8][C:9]([N:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:14][CH2:13][CH:12]2[C:21]([OH:23])=[O:22])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[C@H](N)C1C=CC=CC=1>CC(O)C>[C:1]1([CH2:7][O:8][C:9]([N:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:14][CH2:13][C@H:12]2[C:21]([OH:23])=[O:22])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
243 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC(=O)N1C(CCC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C[C@@H](C1=CC=CC=C1)N
Step Three
Name
Quantity
1170 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid product was filtered
CUSTOM
Type
CUSTOM
Details
dried to constant weight at 60°
CUSTOM
Type
CUSTOM
Details
This crystalline salt was recrystallized from 2-propanol (1400 ml)
WASH
Type
WASH
Details
washed with ether (400 ml)
CUSTOM
Type
CUSTOM
Details
This product was again recrystallized from 2-propanol (1100 ml)
WASH
Type
WASH
Details
washed with ether (500 ml)
ADDITION
Type
ADDITION
Details
This salt was added to a mixture of ethyl acetate (500 ml) and 5% aqueous potassium hydrogen sulfate (1000 ml)
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with additional ethyl acetate (250 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic phase and extract
WASH
Type
WASH
Details
washed with water (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate and activated charcoal
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oily residue which
CUSTOM
Type
CUSTOM
Details
rapidly crystallized

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)N1[C@@H](CCC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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